OGT Enzymatic Inhibition Potency: Near-Identical IC₅₀ to OSMI-1 Despite a Chemotypically Distinct Scaffold
CAS 1448045-87-1 (Example I-328 in WO2023114460) inhibited OGT in a biochemical assay with an IC₅₀ of 2.68 µM [1]. The well-characterized reference inhibitor OSMI-1, developed from a high-throughput screening campaign, inhibited full-length human OGT (ncOGT) with an IC₅₀ of 2.7 µM under comparable biochemical conditions [2]. The quantified difference in potency between these two structurally unrelated chemotypes is negligible (~0.7% difference), indicating that the imidazolyl-pyrimidine acetamide scaffold achieves comparable target engagement to the quinolinone sulfonamide series. However, the substantially lower molecular weight of CAS 1448045-87-1 (341.8 vs. 563.6 Da) represents a key differentiation factor for downstream optimization [1].
| Evidence Dimension | OGT enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.68 µM (OGT, biochemical assay, WO2023114460 Example I-328) |
| Comparator Or Baseline | OSMI-1: IC₅₀ = 2.7 µM (full-length human ncOGT, biochemical assay, Ortiz-Meoz et al. 2015) |
| Quantified Difference | Δ IC₅₀ ≈ 0.02 µM (~0.7% difference; functionally equivalent at the enzyme level) |
| Conditions | Recombinant OGT enzyme; biochemical inhibition assay (patent conditions vs. published conditions; cross-study comparison) |
Why This Matters
Achieving a similar IC₅₀ to the field-standard OSMI-1 while reducing molecular weight by ~40% offers a structurally distinct starting point for structure-activity relationship (SAR) exploration and lead optimization, critical for procurement decisions in medicinal chemistry programs.
- [1] WO2023114460 A1 — O-GlcNAc transferase inhibitors and uses thereof. Published 2023-06-22. OGT inhibitory activity data for Example I-328 (IC₅₀ = 2.68 µM). View Source
- [2] Ortiz-Meoz RF, et al. A small molecule that inhibits OGT activity in cells. ACS Chemical Biology, 2015, 10(6), 1392–1397. OSMI-1 IC₅₀ = 2.7 µM for ncOGT. View Source
